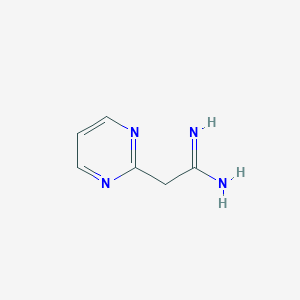
2-(Pyrimidin-2-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-2-yl)acetimidamide is a heterocyclic compound featuring a pyrimidine ring, which is known for its wide range of pharmacological activities. Compounds containing pyrimidine rings are often explored for their potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yl)acetimidamide typically involves the reaction of pyrimidine derivatives with appropriate amidine precursors. One common method involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile to construct the pyrimidine core . Another approach includes the reaction of acid chlorides with terminal alkynes under Sonogashira conditions to produce substituted pyrimidines .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve multi-step synthesis processes that can be scaled up for large-scale production. These methods may include the use of catalytic reactions, such as ZnCl₂-catalyzed three-component coupling reactions, to efficiently produce pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-yl)acetimidamide can undergo various types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce reduced pyrimidine derivatives .
Scientific Research Applications
2-(Pyrimidin-2-yl)acetimidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby reducing fibrosis . Additionally, it may interfere with quorum sensing pathways in bacteria, inhibiting biofilm formation and antimicrobial resistance .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
Thieno[2,3-d]pyrimidin-2-ylmethanamine: Explored for its diverse biological activities.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: Investigated for their quorum sensing inhibitory effects.
Uniqueness
Its unique structure allows for targeted interactions with molecular pathways involved in fibrosis and antimicrobial resistance .
Properties
Molecular Formula |
C6H8N4 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-pyrimidin-2-ylethanimidamide |
InChI |
InChI=1S/C6H8N4/c7-5(8)4-6-9-2-1-3-10-6/h1-3H,4H2,(H3,7,8) |
InChI Key |
PUSNDNRFJVNBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


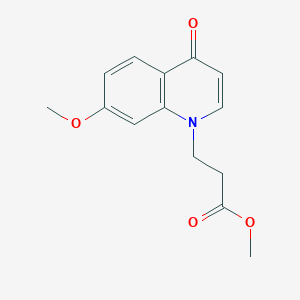
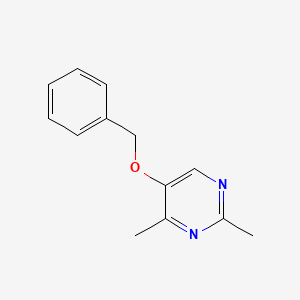


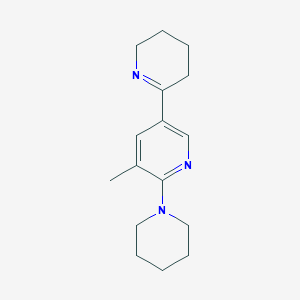

![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
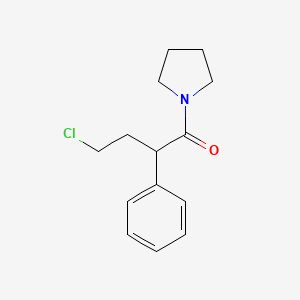
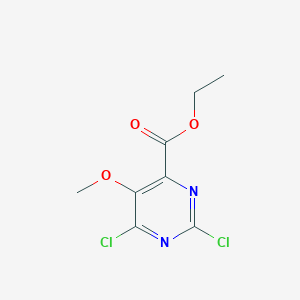


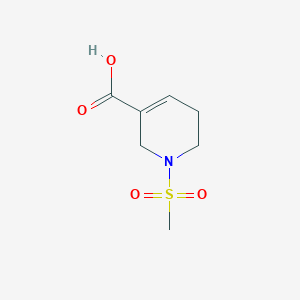
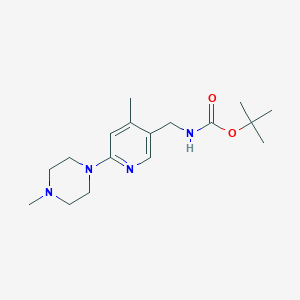
![5-Chloro-2-(4-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B15058674.png)
